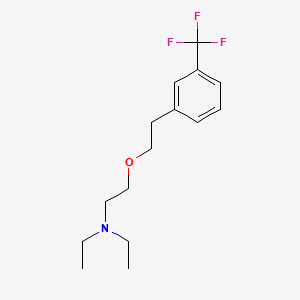
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- typically involves the reaction of triethylamine with a suitable phenethyl halide that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the triethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.
科学研究应用
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on the target molecules and modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
Triethylamine: A simple amine with similar basic properties but lacks the phenethyl and trifluoromethyl groups.
Phenethylamine: Contains the phenethyl group but lacks the triethylamine and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the phenethyl and trifluoromethyl groups but lacks the triethylamine group.
Uniqueness
Triethylamine, 2-((m-(trifluoromethyl)phenethyl)oxy)- is unique due to the combination of the triethylamine, phenethyl, and trifluoromethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
27078-29-1 |
|---|---|
分子式 |
C15H22F3NO |
分子量 |
289.34 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[2-[3-(trifluoromethyl)phenyl]ethoxy]ethanamine |
InChI |
InChI=1S/C15H22F3NO/c1-3-19(4-2)9-11-20-10-8-13-6-5-7-14(12-13)15(16,17)18/h5-7,12H,3-4,8-11H2,1-2H3 |
InChI 键 |
RIPLCRCVDMGJDS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOCCC1=CC(=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
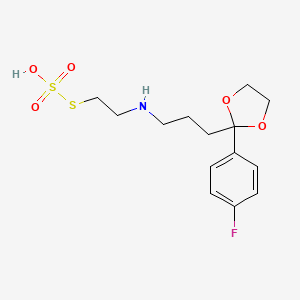
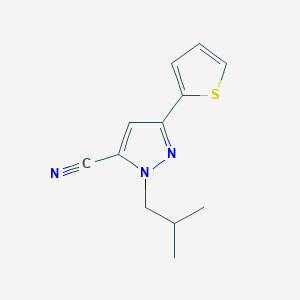
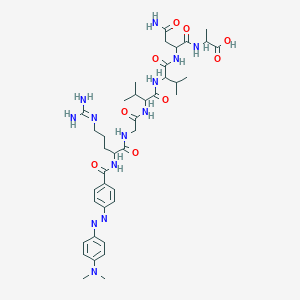
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)

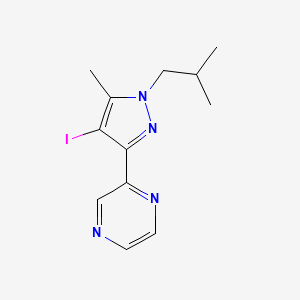
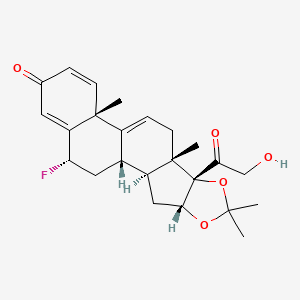
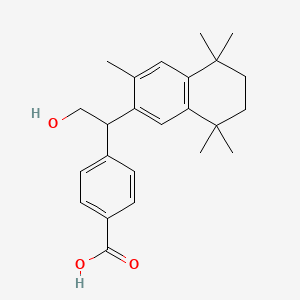


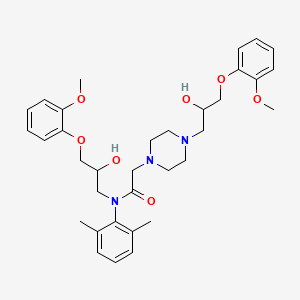
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
